Perylene-3-carbonitrile
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Description
Perylene-3-carbonitrile is a useful research compound. Its molecular formula is C21H11N and its molecular weight is 277.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Perylene-based compounds are known to exhibit redox-active properties . This suggests that Perylene-3-carbonitrile may interact with its targets through redox reactions, leading to changes in the targets’ chemical or physical state .
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential redox-active properties . For instance, it could influence pathways related to energy production and storage, as seen in the use of perylene-based compounds in batteries . .
Pharmacokinetics
The solubility and stability of perylene-based compounds can influence their bioavailability and pharmacokinetics
Result of Action
Perylene-based compounds have been shown to exhibit photoluminescent properties, suggesting that they may influence cellular processes related to light absorption and emission . Additionally, some perylene-based compounds have shown potential in controlling ice crystal growth, indicating a possible role in cryopreservation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic activity of perylene-based compounds can be enhanced by certain chemical fuels . Additionally, the performance of perylene-based compounds in batteries can be affected by factors such as temperature and the presence of other ions .
Properties
IUPAC Name |
perylene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUJONONMSVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432577 |
Source
|
Record name | 3-Perylenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35426-74-5 |
Source
|
Record name | 3-Perylenecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.